molecular formula C28H28N4O B11122753 N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11122753
M. Wt: 436.5 g/mol
InChI Key: MIBWGDJQZLYZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-6-methylquinoline-4-carboxamide
  • N-(1-benzylpiperidin-4-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C28H28N4O/c1-20-7-8-26-24(17-20)25(18-27(31-26)22-9-13-29-14-10-22)28(33)30-23-11-15-32(16-12-23)19-21-5-3-2-4-6-21/h2-10,13-14,17-18,23H,11-12,15-16,19H2,1H3,(H,30,33)

InChI Key

MIBWGDJQZLYZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.